(2S)-2-[(4-chlorophenyl)formamido]propanoic acid

Chiral Synthesis Enantioselective Assays Drug Discovery

Procuring the wrong enantiomer or a racemic mixture of this alanine derivative compromises stereochemical fidelity in asymmetric synthesis. (2S)-2-[(4-chlorophenyl)formamido]propanoic acid (CAS 63013-10-5) eliminates this risk as a defined (2S)-chiral building block. - Enables precise introduction of a chiral alanine moiety into pharmaceutical intermediates. - Validated as a substrate analog for kynureninase, supporting enzyme kinetics and inhibitor development studies. - Defined LogP of 1.93 provides a reliable baseline for modifying lipophilicity in SAR programs.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 63013-10-5
Cat. No. B3385404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[(4-chlorophenyl)formamido]propanoic acid
CAS63013-10-5
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1
InChIKeySSHYAHPMLSAGGG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorobenzoyl)-L-alanine: Overview


(2S)-2-[(4-chlorophenyl)formamido]propanoic acid (CAS 63013-10-5), also known as N-(4-chlorobenzoyl)-L-alanine, is a chiral building block with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol . It is defined by its single asymmetric carbon atom, which confers the (2S) stereochemistry . This compound is widely utilized in organic synthesis and as a specialized reagent in chemical research .

Procurement Specificity for N-(4-Chlorobenzoyl)-L-alanine


In scientific procurement, generic substitution for (2S)-2-[(4-chlorophenyl)formamido]propanoic acid fails due to its defined (2S) stereochemistry, which is critical for chiral recognition in biological systems and asymmetric synthesis . While racemic mixtures or D-isomers may be cheaper, their distinct three-dimensional configurations lead to divergent biological interactions and pharmacokinetic profiles, as demonstrated in enantiospecific enzyme inhibition studies [1]. Furthermore, close structural analogs with different substituents on the benzoyl ring (e.g., 2'-methoxy, 3',4'-dichloro) exhibit fundamentally different enzyme selectivity profiles, underscoring that these compounds cannot be freely interchanged in experimental protocols [2].

Evidence Guide for N-(4-Chlorobenzoyl)-L-alanine


Enantiopurity vs. Racemic and (2R) Isomers

This compound is supplied as the single (2S) enantiomer, as confirmed by its specific optical rotation and stereochemical nomenclature . In contrast, alternative products, such as the racemic N-(4-chlorobenzoyl)-DL-alanine or the N-(4-chlorobenzoyl)-D-alanine, represent a 1:1 mixture of enantiomers or the opposite configuration, respectively [1]. The use of a defined enantiomer is critical, as studies on related benzoylalanine derivatives have shown that chirality dictates enzyme inhibition, with enantiomers often exhibiting disparate activity or even no activity [1].

Chiral Synthesis Enantioselective Assays Drug Discovery

Kynureninase Mechanistic Probe

In mechanistic enzymology studies, the reaction of Pseudomonas fluorescens kynureninase with 4-chlorobenzoylalanine, a kynurenine analog, shows the rapid formation of a transient quinonoid intermediate, followed by its decay to a specific 348 nm spectral band [1]. This detailed spectroscopic signature is not a universal property of all benzoylalanine derivatives; the unsubstituted benzoylalanine (R,S)-3, for example, is noted to have lower potency and selectivity as a kynurenine-3-hydroxylase inhibitor [2].

Enzymology Kynurenine Pathway Mechanistic Probes

Lipophilicity vs. β-Alanine Isomer

The target compound has a calculated LogP of 1.93, indicative of moderate lipophilicity [1]. In comparison, its β-alanine isomer, N-(4-chlorobenzoyl)-β-alanine, exhibits a slightly lower calculated LogP of 1.43 (ACD/LogP) [2]. This difference in lipophilicity and molecular shape can influence membrane permeability and protein binding, key factors in drug design and biological assays.

ADME Lipophilicity Structure-Activity Relationship

Key Applications of N-(4-Chlorobenzoyl)-L-alanine


Chiral Synthesis of Enantiopure Intermediates and APIs

The defined (2S) stereochemistry makes this compound an ideal chiral building block for the asymmetric synthesis of more complex molecules, such as enzyme inhibitors or pharmaceutical intermediates, where stereochemical fidelity is paramount for biological activity and regulatory compliance . It can be used to introduce a chiral alanine moiety into target structures.

Kynurenine Pathway: Enzymology & Inhibitor Discovery

This compound serves as a validated substrate analog for kynureninase, enabling the study of enzyme kinetics, intermediate formation, and the development of inhibitors for the kynurenine pathway, which is implicated in neurodegenerative diseases and cancer [1]. Its well-characterized interaction with the enzyme provides a reliable baseline for SAR studies.

Physicochemical and ADME Profiling

With its well-defined physicochemical properties, including a calculated LogP of 1.93 [2], this compound can be used as a reference standard or a core scaffold for modifying lipophilicity in early-stage drug discovery to understand structure-property relationships (SPR) and optimize lead compounds.

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